9-Methylanthracene-D12

Description

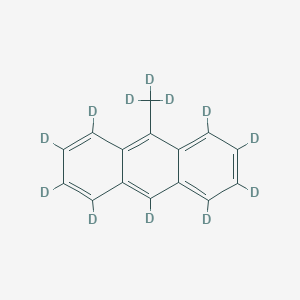

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterio-10-(trideuteriomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-VVAQFOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of 9-Methylanthracene-D12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of 9-Methylanthracene-D12, a deuterated analog of 9-Methylanthracene. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated counterpart as a close and reliable proxy for many of its physical properties. The methodologies provided are standard, robust protocols for the characterization of aromatic hydrocarbons.

Core Physical and Chemical Properties

9-Methylanthracene-D12 is a stable, isotopically labeled form of 9-Methylanthracene, where twelve hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in tracer studies and as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

| Property | 9-Methylanthracene-D12 | 9-Methylanthracene (Non-deuterated) |

| CAS Number | 6406-97-9[2][3][4] | 779-02-2[2][4][5] |

| Molecular Formula | C₁₅D₁₂[3] | C₁₅H₁₂[5][6][7] |

| Molecular Weight | 204.33 g/mol [2][3][4][8] | 192.26 g/mol [5][9] |

| Appearance | White to pale yellow solid[8] | Light brown to golden crystalline powder[5], Yellow to orange crystals or crystalline powder[10] |

| Melting Point | No data available | 77-81 °C[5][9][11][12][13] |

| Boiling Point | No data available | 196-197 °C at 12 mmHg[5][9][11][12][13] |

| Density | No data available | 1.066 g/mL at 25 °C[9][11][12][13] |

| Solubility | No data available | Insoluble in water (0.0003 mg/L at 25°C); soluble in toluene; slightly soluble in benzene[10][12] |

| Purity | ≥98 atom % D, ≥98% Chemical Purity[2][4][8] | ≥98%[9] |

| Storage | Store at room temperature[4] | Ambient temperatures[10] |

| Stability | Stable under recommended storage conditions[4] | Stable[10][12] |

Crystallographic Data

The crystal structure of the non-deuterated 9-Methylanthracene has been determined by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and packing in the solid state.[14] It is expected that the deuterated form will adopt a very similar crystal structure.

| Parameter | Value for 9-Methylanthracene |

| Crystal System | Monoclinic[14] |

| Space Group | P2₁/n[14] |

| Unit Cell Dimensions | a = 8.423(2) Å, b = 14.133(3) Å, c = 8.818(2) Å, β = 98.43(3)°[14] |

| Volume | 1037.1(4) ų[14] |

| Z (Molecules per unit cell) | 4[14] |

| Calculated Density | 1.230 g/cm³[14] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical characteristics of aromatic hydrocarbons like 9-Methylanthracene-D12.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 9-Methylanthracene-D12 is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for which a boiling point at reduced pressure is desired, the Thiele tube method is a common and effective technique.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in the small test tube.

-

Assembly: The thermometer is affixed to the test tube such that the thermometer bulb is positioned alongside the liquid sample. A capillary tube, sealed at the top, is inverted and placed within the test tube containing the sample.

-

Heating: The Thiele tube is filled with mineral oil, and the test tube assembly is immersed in the oil. The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is discontinued when a steady stream of bubbles is observed.

-

Data Recording: The liquid will begin to cool, and the point at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

The solubility of a compound in various solvents provides insight into its polarity and chemical nature.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, toluene, benzene, ethanol, acetone)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of 9-Methylanthracene-D12 (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has dissolved completely, partially, or not at all.

-

Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed. The difference in mass represents the amount of solute that dissolved in the solvent, from which the solubility can be calculated.

Logical Relationships of Physical Characteristics

The following diagram illustrates the interconnectedness of the fundamental physical properties of 9-Methylanthracene-D12. The molecular structure and isotopic composition are intrinsic properties that directly influence its macroscopic physical characteristics such as molecular weight, which in turn affects properties like melting and boiling points.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated polycyclic aromatic hydrocarbons: Revisited | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. m.youtube.com [m.youtube.com]

- 9. astrobiology.com [astrobiology.com]

- 10. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Isotopic Enrichment of 9-Methylanthracene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of 9-Methylanthracene-D12, a deuterated polycyclic aromatic hydrocarbon. This document details plausible synthetic pathways, methods for achieving high isotopic enrichment, and the analytical techniques required for characterization and quality control.

Introduction

9-Methylanthracene-D12 is a stable isotope-labeled version of 9-methylanthracene where all twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines. In drug development, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties to the unlabeled analyte but distinct mass. They are also utilized in metabolic studies to trace the fate of molecules in biological systems. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

This guide outlines a feasible synthetic route to 9-methylanthracene and a subsequent perdeuteration strategy to achieve high isotopic enrichment, along with detailed experimental protocols and characterization methods.

Proposed Synthesis and Isotopic Enrichment of 9-Methylanthracene-D12

Stage 1: Synthesis of 9-Methylanthracene

A common and effective method for the synthesis of 9-methylanthracene is through the methylation of a 9-haloanthracene, such as 9-bromoanthracene. This can be achieved via a Grignard reaction or a Suzuki coupling reaction. The following outlines a proposed synthesis based on a Grignard reaction.

Experimental Protocol: Synthesis of 9-Methylanthracene

-

Bromination of Anthracene:

-

In a round-bottom flask protected from light, dissolve anthracene in a suitable solvent such as carbon tetrachloride or chloroform.

-

Add N-bromosuccinimide (NBS) in portions while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 9-bromoanthracene is purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

-

Grignard Reaction for Methylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 9-bromoanthracene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 9-methylanthracene by column chromatography on silica gel.

-

Stage 2: Perdeuteration of 9-Methylanthracene

A highly efficient method for the perdeuteration of polycyclic aromatic hydrocarbons (PAHs) involves microwave-assisted hydrogen-deuterium exchange in the presence of a deuterated solvent and a base. This method is attractive due to its speed and the high levels of deuterium incorporation achieved.[1]

Experimental Protocol: Perdeuteration of 9-Methylanthracene

-

Reaction Setup:

-

In a microwave reaction vial, combine 9-methylanthracene, deuterated dimethylformamide (DMF-d7) as the deuterium source, and a catalytic amount of a strong base such as potassium tert-butoxide.[1]

-

Seal the vial and place it in a microwave reactor.

-

-

Microwave Irradiation:

-

Irradiate the mixture at a high temperature (e.g., 170-200 °C) for a specified period (e.g., 1-2 hours). The optimal time and temperature should be determined empirically.[1]

-

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with D₂O and extract the product with a suitable solvent like deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

-

Wash the organic extract with D₂O to remove any residual base and DMF-d7.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization or column chromatography using deuterated solvents to avoid back-exchange.

-

Analytical Characterization of 9-Methylanthracene-D12

Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized 9-Methylanthracene-D12. A combination of spectroscopic techniques is typically employed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic enrichment.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the 9-Methylanthracene-D12 in a suitable volatile solvent.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an appropriate ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).

-

Data Acquisition: Acquire the full scan mass spectrum in the expected m/z range for the deuterated and any residual protonated species.

-

Data Analysis:

-

Determine the exact masses of the molecular ions.

-

Calculate the isotopic distribution and compare it with the theoretical distribution for 9-Methylanthracene-D12.

-

The percentage of isotopic enrichment can be calculated from the relative intensities of the peaks corresponding to the fully deuterated species and the partially deuterated or undeuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and assessing the extent of deuteration at specific positions.

Experimental Protocol: NMR Analysis

-

¹H NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum. The absence or significant reduction of proton signals in the aromatic and methyl regions compared to the spectrum of unlabeled 9-methylanthracene confirms a high level of deuteration. Residual proton signals can be integrated to quantify the level of isotopic purity.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H NMR spectrum. The presence of signals corresponding to the deuterium atoms at the aromatic and methyl positions confirms their incorporation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic splitting patterns (C-D couplings) which can be used to confirm the positions of deuteration.

-

Data Presentation

| Parameter | Method | Result | Reference |

| Synthesis Yield (9-Methylanthracene) | Gravimetric | Expected: >70% | Proposed |

| Purity (9-Methylanthracene) | HPLC, ¹H NMR | >98% | Proposed |

| Isotopic Enrichment (9-Methylanthracene-D12) | HRMS | >98 atom % D | [1] |

| Chemical Purity (9-Methylanthracene-D12) | HPLC, NMR | >98% | Commercial Specs |

Visualizations

Proposed Synthetic Pathway

References

Technical Guide: 9-Methylanthracene-d12 (CAS 6406-97-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 6406-97-9, which is 9-Methylanthracene-d12. This deuterated polycyclic aromatic hydrocarbon (PAH) serves primarily as an internal standard in analytical chemistry. Due to the nature of this compound as a stable isotope-labeled standard, this document focuses on its chemical properties and applications in analytical methodologies. Currently, there is a lack of published data regarding its biological activity, mechanism of action, or involvement in cellular signaling pathways.

Chemical and Physical Properties

9-Methylanthracene-d12 is the deuterated isotopologue of 9-methylanthracene. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of the parent compound and other related PAHs.

| Property | Value | Reference |

| CAS Number | 6406-97-9 | [1][2] |

| Molecular Formula | C₁₅D₁₂ | [2] |

| Molecular Weight | 204.33 g/mol | [2] |

| MDL Number | MFCD01074332 | [2] |

| Isotopic Purity | ≥98 atom % D | [3][4] |

Note: The physical properties such as melting point, boiling point, and density are expected to be very similar to its non-deuterated counterpart, 9-methylanthracene (CAS 779-02-2). For 9-methylanthracene, the melting point is reported as 77-79 °C and the boiling point as 347.2 °C at 760 mmHg.[5]

Applications in Analytical Chemistry

The primary application of 9-Methylanthracene-d12 is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC/MS), for the detection and quantification of PAHs in various environmental and biological matrices.[3][6] Its use helps to correct for the loss of analyte during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Experimental Protocol: Quantification of PAHs in Environmental Samples using GC/MS with 9-Methylanthracene-d12 as an Internal Standard

This generalized protocol outlines the typical steps involved in using 9-Methylanthracene-d12 as an internal standard.

Objective: To accurately quantify the concentration of target PAHs in a sample matrix (e.g., soil, water, sediment).

Materials:

-

Sample containing unknown concentrations of PAHs.

-

9-Methylanthracene-d12 solution of a known concentration.

-

Calibration standards containing known concentrations of target PAHs.

-

Appropriate solvents for extraction and dilution (e.g., n-hexane, dichloromethane).

-

Solid Phase Extraction (SPE) or other sample cleanup cartridges.

-

Gas chromatograph coupled with a mass spectrometer (GC/MS).

Methodology:

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample.

-

Spike the sample with a precise volume of the 9-Methylanthracene-d12 internal standard solution at the beginning of the extraction process.

-

Perform solvent extraction of the PAHs from the sample matrix (e.g., using sonication, Soxhlet extraction, or accelerated solvent extraction).

-

-

Sample Cleanup:

-

The crude extract is often passed through a cleanup column (e.g., silica gel or Florisil) to remove interfering compounds. The internal standard co-elutes with the target analytes during this step.

-

-

Concentration and Solvent Exchange:

-

The cleaned extract is concentrated to a small, known volume. The solvent may be exchanged to one that is more compatible with the GC/MS analysis.

-

-

Instrumental Analysis (GC/MS):

-

Inject a known volume of the final extract into the GC/MS system.

-

The gas chromatograph separates the different PAHs based on their boiling points and interaction with the GC column.

-

The mass spectrometer detects and quantifies the ions of the target PAHs and the 9-Methylanthracene-d12 internal standard.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.

-

The ratio of the peak area of each target PAH to the peak area of the internal standard (9-Methylanthracene-d12) is plotted against the concentration of the target PAH.

-

The concentration of the target PAHs in the unknown sample is determined by calculating their peak area ratios to the internal standard and interpolating from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for using 9-Methylanthracene-d12 as an internal standard in the quantitative analysis of PAHs.

Caption: Workflow for PAH analysis using an internal standard.

Biological Activity and Signaling Pathways

Conclusion

9-Methylanthracene-d12 (CAS 6406-97-9) is a deuterated polycyclic aromatic hydrocarbon with a primary and well-established role as an internal standard for the quantitative analysis of PAHs. Its chemical and physical properties are well-suited for this application. There is currently no evidence to suggest any significant biological activity or role in drug development. Researchers and scientists in the field of analytical and environmental chemistry will find this compound to be a valuable tool for ensuring the accuracy and reliability of their quantitative methods.

References

- 1. 9-METHYLANTHRACENE-D12 | 6406-97-9 [chemicalbook.com]

- 2. 6406-97-9 | CAS DataBase [m.chemicalbook.com]

- 3. diva-portal.org [diva-portal.org]

- 4. cromlab-instruments.es [cromlab-instruments.es]

- 5. 9-Methylanthracene | CAS#:779-02-2 | Chemsrc [chemsrc.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Page loading... [guidechem.com]

molecular weight and formula of 9-Methylanthracene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated polycyclic aromatic hydrocarbon, 9-Methylanthracene-D12. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds. This document details the fundamental physicochemical properties of 9-Methylanthracene-D12, outlines its primary applications, and presents a logical workflow for its use in quantitative analysis.

Core Physicochemical Properties

9-Methylanthracene-D12 is the deuterium-labeled form of 9-Methylanthracene, where twelve hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₅D₁₂ | [3][4] |

| Molecular Weight | 204.33 g/mol | [3][4] |

| CAS Number | 6406-97-9 | [3][4] |

| Unlabeled CAS Number | 779-02-2 | [3] |

| Appearance | Yellow to orange crystalline powder | [5] |

| Purity | ≥98 atom % D, min 98% Chemical Purity | [3] |

For comparison, the properties of the non-deuterated form, 9-Methylanthracene, are provided below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₂ | [5][6][7][8] |

| Molecular Weight | 192.26 g/mol | [6][8] |

| Melting Point | 77-79 °C | [8][9] |

| Boiling Point | 196-197 °C at 12 mmHg | [8][9] |

| Density | 1.066 g/mL at 25 °C | [8][9] |

Applications in Research and Analysis

Stable isotope-labeled compounds like 9-Methylanthracene-D12 are crucial tools in analytical chemistry. Their primary application is as internal standards in quantitative analyses performed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The co-elution of the deuterated standard with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

While specific signaling pathways for 9-Methylanthracene-D12 are not documented, derivatives of 9-methylanthracene have been investigated for their potential in cancer research. Some derivatives have shown the ability to activate the p53 tumor suppressor pathway, which is often inactivated in cancer cells, including glioblastoma.[10]

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte using a deuterated internal standard such as 9-Methylanthracene-D12.

Experimental Protocol: Friedel-Crafts Acetylation of Anthracene

Materials:

-

Purified anthracene

-

Anhydrous benzene

-

Reagent grade acetyl chloride

-

Anhydrous aluminum chloride

-

Three-necked flask equipped with a thermometer, calcium chloride drying tube, motor-driven sealed stirrer, and an addition tube

-

Ice-calcium chloride bath

Procedure:

-

Suspend 50 g (0.28 mole) of purified anthracene in 320 ml of anhydrous benzene and 120 ml (1.68 moles) of reagent grade acetyl chloride in the three-necked flask.[10]

-

Cool the flask to between -5°C and 0°C using an ice-calcium chloride mixture.[10]

-

Add 75 g (0.56 mole) of anhydrous aluminum chloride in small portions, ensuring the temperature is maintained between -5°C and 0°C.[10]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.[10]

-

Allow the temperature to rise to 10°C.[10]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

- 1. 9-Methylanthracene-d12 | DNA Perfection [dnaperfection.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 9-Methylanthracene-d12 | CAS 6406-97-9 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anthracene, 9-methyl- [webbook.nist.gov]

- 8. 9-甲基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility of 9-Methylanthracene-D12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 9-Methylanthracene-D12 in organic solvents. A comprehensive review of publicly available literature reveals a lack of specific quantitative solubility data for this deuterated compound. However, by leveraging data from its non-deuterated analog, 9-Methylanthracene, and employing established experimental protocols, researchers can effectively determine its solubility for various applications. This document provides qualitative solubility insights, a detailed experimental protocol for quantitative solubility determination, and a visual workflow to guide experimental design.

Understanding Solubility: Deuterated vs. Non-Deuterated Compounds

The substitution of hydrogen with deuterium in a molecule results in a slightly higher molecular weight and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. While these changes are fundamental to the kinetic isotope effect, which can alter metabolic pathways, their impact on solubility is generally minimal, especially in non-aqueous solvents. Differences in hydrogen bonding between H2O and D2O can lead to more noticeable solubility differences, but for organic solvents, the changes are often negligible. Therefore, the solubility characteristics of 9-Methylanthracene can serve as a reliable initial guide for selecting appropriate solvents for 9-Methylanthracene-D12. However, for applications requiring precise solubility data, experimental determination is essential.

Qualitative Solubility of 9-Methylanthracene

As a polycyclic aromatic hydrocarbon (PAH), 9-Methylanthracene is a nonpolar compound. Following the principle of "like dissolves like," it is expected to be more soluble in nonpolar or weakly polar organic solvents. The available data for 9-Methylanthracene is summarized in the table below and can be used as a proxy for 9-Methylanthracene-D12.

| Solvent | Polarity | Predicted Solubility | Notes |

| Water | High | Insoluble | A reported value for 9-Methylanthracene is approximately 0.0003 mg/L at 25°C. |

| Toluene | Low | Soluble | A common solvent for nonpolar aromatic compounds. |

| Benzene | Low | Slightly Soluble | |

| Hexane | Low | Likely Soluble | A nonpolar aliphatic solvent. |

| Dichloromethane | Medium | Likely Soluble | A common solvent for a wide range of organic compounds. |

| Methanol | High | Sparingly Soluble to Insoluble | The polarity of methanol makes it a poor solvent for nonpolar PAHs. |

| Acetone | Medium | Moderately Soluble |

This table provides an educated estimation based on the properties of 9-Methylanthracene and general principles of solubility. Experimental verification is crucial for obtaining precise quantitative data for 9-Methylanthracene-D12.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed protocol for the quantitative determination of the solubility of a solid compound like 9-Methylanthracene-D12 in an organic solvent at a specific temperature. This method, known as the isothermal saturation or gravimetric method, is a reliable and commonly used technique.[1][2]

1. Materials and Equipment:

-

9-Methylanthracene-D12 (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Vials with screw caps or sealed ampoules

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution

-

Pre-weighed glass vials or evaporating dishes for solvent evaporation

-

A system for solvent evaporation (e.g., vacuum oven, rotary evaporator, or a gentle stream of nitrogen)

-

Desiccator

2. Preparation of Saturated Solution:

-

Add an excess amount of solid 9-Methylanthracene-D12 to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[3]

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[3] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

4. Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed (tared) glass vial or evaporating dish. This step must be performed quickly to avoid temperature changes that could affect solubility.

5. Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that will not sublime the solute, or using a gentle stream of nitrogen).

-

Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the vial containing the dried 9-Methylanthracene-D12 residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.[4]

6. Calculation of Solubility:

-

Mass of dissolved 9-Methylanthracene-D12 (m_solute):

-

m_solute = (Mass of vial with dried residue) - (Tare mass of the empty vial)

-

-

Mass of the solvent (m_solvent):

-

Mass of saturated solution = (Mass of vial with filtered solution) - (Tare mass of the empty vial)

-

m_solvent = (Mass of saturated solution) - (m_solute)

-

-

Solubility (S):

-

Solubility is typically expressed in units such as g/100 g of solvent, g/L of solvent, or mol/L.

-

S (g / 100 g solvent) = (m_solute / m_solvent) * 100

-

7. Data Reporting:

-

When reporting solubility data, it is essential to specify the temperature at which the measurement was performed.

-

The purity of the solute and solvent should also be documented.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

References

The Advent of Deuterated Polycyclic Aromatic Hydrocarbons: A Technical Guide to their Discovery, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Polycyclic Aromatic Hydrocarbons (d-PAHs) have become indispensable tools in modern analytical chemistry, particularly in the fields of environmental science, toxicology, and drug development. Their unique physicochemical properties, nearly identical to their non-deuterated counterparts but with a distinct mass difference, make them ideal internal standards for highly accurate and precise quantitative analysis by mass spectrometry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and analytical applications of d-PAHs, offering valuable insights for researchers and professionals working in these demanding fields.

A Historical Perspective: The Dawn of Isotopic Labeling

The journey of deuterated PAHs is intrinsically linked to the broader history of isotopic labeling. The discovery of deuterium by Harold Urey in 1931 laid the foundation for a new era in chemical and biological research. By the mid-20th century, scientists began to explore the use of stable isotopes as tracers to elucidate reaction mechanisms and metabolic pathways.

While a singular "discovery" of the first deuterated PAH is not prominently documented, the 1960s and 1970s saw a surge in the synthesis and application of deuterated organic compounds. This period coincided with the development of more sophisticated analytical techniques, most notably mass spectrometry (MS). The realization that deuterated compounds could serve as superior internal standards in MS, due to their co-elution with the analyte of interest and their distinct mass-to-charge ratio, was a pivotal moment. Early applications of deuterated compounds were prominent in pharmaceutical research to study drug metabolism and pharmacokinetics.[1] The use of deuterated analogs in environmental analysis, particularly for quantifying ubiquitous pollutants like PAHs, followed as the analytical methodologies matured.

Synthesis of Deuterated Polycyclic Aromatic Hydrocarbons

The synthesis of d-PAHs can be achieved through various methods, with the choice of method depending on the desired level and position of deuteration, the starting material, and the required isotopic purity.

Catalytic Hydrogen-Deuterium Exchange

One of the most common and versatile methods for introducing deuterium into aromatic systems is through catalytic hydrogen-deuterium (H-D) exchange. This method involves the reaction of a PAH with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst.

Experimental Protocol: General Procedure for Catalytic H-D Exchange of PAHs

-

Catalyst Preparation: A heterogeneous catalyst, typically a noble metal such as platinum or palladium supported on carbon (e.g., 10% Pd/C), is often used. The catalyst may require activation, for example, by heating under a vacuum.

-

Reaction Setup: The PAH substrate is dissolved in a suitable solvent. The deuterated source (e.g., D₂O) is added, followed by the catalyst. For reactions with D₂ gas, the reaction is carried out in a high-pressure autoclave.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (typically ranging from 100 to 250 °C) and stirred for a defined period (from several hours to days). The temperature and reaction time are critical parameters that influence the degree of deuteration.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated PAH is then extracted from the reaction mixture using an organic solvent. The solvent is evaporated, and the crude product is purified, typically by recrystallization or chromatography, to obtain the d-PAH with high isotopic and chemical purity.

Logical Relationship for Catalytic H-D Exchange:

Figure 1: General workflow for the synthesis of deuterated PAHs via catalytic H-D exchange.

Other Synthetic Methods

Other synthetic routes to d-PAHs include:

-

Acid- or Base-Catalyzed Exchange: This method is particularly useful for deuterating specific positions on the aromatic ring that are activated towards electrophilic or nucleophilic substitution.

-

Synthesis from Deuterated Precursors: Building the PAH skeleton from smaller, pre-deuterated building blocks allows for precise control over the location of the deuterium atoms.

-

On-Surface Synthesis: This is a more recent technique where the synthesis and deuteration of PAHs are performed on a solid surface under ultra-high vacuum conditions.

Physicochemical Properties of Deuterated PAHs

The key to the utility of d-PAHs lies in their physicochemical properties being nearly identical to their non-deuterated analogs, with the primary difference being their molecular weight. This similarity ensures that they behave almost identically during sample preparation, extraction, and chromatographic separation.

Table 1: Physicochemical Properties of Selected PAHs and their Deuterated Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| Naphthalene-d₈ | C₁₀D₈ | 136.22 | 81-83 | 218 |

| Anthracene | C₁₄H₁₀ | 178.23 | 216 | 340 |

| Anthracene-d₁₀ | C₁₄D₁₀ | 188.29 | 210-215[2] | 340[2] |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 101 | 340 |

| Phenanthrene-d₁₀ | C₁₄D₁₀ | 188.29 | 100-102 | 340 |

| Pyrene | C₁₆H₁₀ | 202.25 | 156 | 404 |

| Pyrene-d₁₀ | C₁₆D₁₀ | 212.31 | 151-153 | N/A |

| Benzo[a]pyrene | C₂₀H₁₂ | 252.31 | 179 | 495 |

| Benzo[a]pyrene-d₁₂ | C₂₀D₁₂ | 264.38 | 177-179 | N/A |

The isotopic purity of d-PAHs is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Analytical Applications: The Gold Standard in Quantitative Analysis

The primary application of d-PAHs is as internal standards in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of PAHs in complex matrices.[5]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled standard (the "spike") to a sample before analysis. The d-PAH serves as the ideal spike for PAH analysis. The principle is based on measuring the change in the isotopic ratio of the analyte after the addition of the spike. Because the native and deuterated forms of the PAH are chemically identical, any loss of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the internal standard. This allows for a very accurate determination of the original concentration of the analyte in the sample.

Diagram of the Isotope Dilution Principle:

Figure 2: The principle of Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard.

Experimental Protocols for Analytical Applications

Deuterated PAHs are routinely used in established analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or coupled to Mass Spectrometry (LC-MS).[3]

Experimental Protocol: GC-MS Analysis of PAHs using Deuterated Internal Standards

-

Sample Preparation:

-

A known mass or volume of the sample (e.g., soil, water, tissue) is taken.

-

A precise volume of a standard solution containing a mixture of deuterated PAHs (e.g., naphthalene-d₈, phenanthrene-d₁₀, chrysene-d₁₂, perylene-d₁₂) is added to the sample (spiking).[6]

-

The PAHs and d-PAHs are extracted from the sample matrix using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS.[5]

-

The extract is then concentrated and may undergo a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is typically used, operated in splitless mode to maximize sensitivity.

-

Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for the separation of PAHs.

-

Oven Temperature Program: A temperature gradient is applied to the oven to elute the PAHs based on their boiling points.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is the most common ionization technique.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for each native PAH and its corresponding deuterated internal standard are monitored to enhance selectivity and sensitivity.

-

-

-

Data Analysis:

-

The peak areas of the native PAHs and the corresponding d-PAHs are integrated.

-

A calibration curve is generated using standard solutions containing known concentrations of native PAHs and a fixed concentration of the d-PAH internal standards.

-

The concentration of the native PAHs in the sample is calculated based on the response factor relative to the deuterated internal standard.

-

Workflow for Quantitative Analysis of PAHs using d-PAHs:

Figure 3: A typical experimental workflow for the quantitative analysis of PAHs using deuterated internal standards.

Table 2: Typical GC-MS Parameters for PAH Analysis using Deuterated Standards

| Parameter | Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 280-300 °C |

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50-80 °C, ramp to 300-320 °C |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Molecular ions (M⁺) of native and deuterated PAHs |

Table 3: Common Deuterated PAHs used as Internal Standards and their Monitored Ions (m/z)

| Deuterated PAH | Abbreviation | Monitored Ion (m/z) | Corresponding Native PAH |

| Naphthalene-d₈ | Nap-d8 | 136 | Naphthalene |

| Acenaphthene-d₁₀ | Ace-d10 | 164 | Acenaphthene |

| Phenanthrene-d₁₀ | Phe-d10 | 188 | Phenanthrene |

| Chrysene-d₁₂ | Chry-d12 | 240 | Chrysene |

| Perylene-d₁₂ | Per-d12 | 264 | Perylene |

| Benzo[a]pyrene-d₁₂ | BaP-d12 | 264 | Benzo[a]pyrene |

Conclusion

Deuterated polycyclic aromatic hydrocarbons have evolved from being a niche area of isotopic labeling to becoming a cornerstone of modern quantitative analytical science. Their history is a testament to the parallel advancements in synthetic chemistry and analytical instrumentation. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and application of d-PAHs is crucial for generating high-quality, reliable data. The methodologies and data presented in this guide provide a comprehensive overview and a practical starting point for the effective utilization of these powerful analytical tools. As analytical demands for lower detection limits and higher accuracy continue to grow, the importance of deuterated internal standards, including d-PAHs, is set to increase even further.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Theoretical Examination of 9-Methylanthracene-D12: An In-depth Technical Guide

Introduction

9-Methylanthracene, a methylated polycyclic aromatic hydrocarbon (PAH), serves as a fundamental structure in various chemical and materials science research domains.[1][2] Its fluorescent properties make it a valuable compound in optoelectronics and as a spectroscopic probe.[1] The deuterated isotopologue, 9-Methylanthracene-D12, where all twelve hydrogen atoms are replaced by deuterium, is of particular interest for mechanistic studies, especially in understanding kinetic isotope effects, vibrational energy transfer, and photophysical processes. This guide provides a technical overview of the theoretical studies concerning the properties of 9-Methylanthracene-D12, focusing on its electronic structure, vibrational spectra, and the impact of deuteration.

The primary motivation for studying deuterated PAHs stems from their role in astrochemistry, where the abundance of deuterium in interstellar PAHs can provide insights into the chemical evolution of the galaxy.[3][4][5][6][7] Theoretical calculations are crucial for interpreting observational data and understanding the underlying physicochemical principles.

Theoretical Methodologies and Protocols

The theoretical investigation of 9-Methylanthracene and its deuterated analogue predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed due to their balance of computational cost and accuracy.

Computational Protocol: Ground and Excited State Properties

A typical computational workflow for investigating the properties of 9-Methylanthracene-D12 is outlined below. This protocol is based on methodologies reported in studies of 9-methylanthracene and other PAHs.[8][9][10]

Protocol Details:

-

Geometry Optimization: The ground state (S₀) geometry is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p).[8] For the first excited state (S₁), geometry optimization is performed using TD-DFT with the same functional and basis set.[9][10]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometries for both S₀ and S₁ states to predict infrared (IR) and Raman spectra. These calculations also confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

-

Electronic Properties: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the ground state geometry to simulate the UV-Vis absorption spectrum. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate hyperconjugative interactions and charge distributions within the molecule.[8]

Properties of 9-Methylanthracene

While specific theoretical data for 9-Methylanthracene-D12 is sparse in the readily available literature, extensive theoretical and experimental work on the non-deuterated 9-Methylanthracene (9MA-h12) provides a robust baseline for understanding the properties of its deuterated counterpart.

Structural and Electronic Properties

The key structural parameters and electronic properties of 9-Methylanthracene are summarized below. These values are typically derived from DFT calculations.

| Property | Value | Method | Reference |

| Molecular Formula | C₁₅H₁₂ | - | [11] |

| Molecular Weight | 192.26 g/mol | - | [11] |

| S₀-S₁ Transition Energy | ~26,666 - 30,303 cm⁻¹ | Cavity Ring-Down Spectroscopy | [9][10] |

| HOMO-LUMO Gap | Not explicitly found | DFT | - |

| Methyl Rotation Barrier (V₆) in S₀ | 118 cm⁻¹ | Experimental/Theoretical Fit | [12] |

| Methyl Rotation Barrier (V₆) in S₁ | 33 cm⁻¹ | Experimental/Theoretical Fit | [12] |

Note: The properties of 9-Methylanthracene-D12 are expected to be very similar, with the primary differences arising in the vibrational frequencies and related thermodynamic properties.

The Deuterium Isotope Effect

The substitution of hydrogen with deuterium in 9-methylanthracene has several predictable theoretical consequences, primarily rooted in the mass difference between the two isotopes.

Vibrational Frequencies

The most significant impact of deuteration is on the vibrational frequencies. The C-D stretching and bending vibrations will have lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. This can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.

The relationship between C-H and C-D vibrational frequencies is a key aspect of isotopic substitution studies.

Photophysical Properties

Deuteration is known to affect the photophysical properties of aromatic molecules. The lower vibrational frequencies of C-D bonds can lead to a reduction in the rates of non-radiative decay processes, such as internal conversion and intersystem crossing. This is because these processes are facilitated by vibronic coupling between electronic states, and the lower energy C-D vibrations provide a less efficient pathway for energy dissipation. Consequently, 9-Methylanthracene-D12 is expected to exhibit a higher fluorescence quantum yield and a longer fluorescence lifetime compared to its non-deuterated counterpart.

Methyl Group Rotation

Studies on 9-methylanthracene have shown that the barrier to internal rotation of the methyl group is significantly different in the ground and excited states.[12] Interestingly, it has been observed that the barrier height for methyl rotation in 9MA-d12 is considerably smaller than that in 9MA-h12.[13] This has been partly attributed to the difference in the wave functions of the H and D atomic nuclei, a quantum mechanical effect that can be explored using multicomponent molecular orbital methods.[13]

Vibrational Spectra

Theoretical calculations of the vibrational spectra of 9-Methylanthracene-D12 are essential for interpreting experimental IR and Raman data. The table below presents a qualitative comparison of the expected vibrational frequencies for key modes in 9-Methylanthracene-h12 and -d12.

| Vibrational Mode | Expected Frequency Range (h12) (cm⁻¹) | Expected Frequency Range (d12) (cm⁻¹) | Comments |

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 | Significant downward shift upon deuteration. |

| Aliphatic C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2200 | Significant downward shift upon deuteration. |

| Aromatic Ring Breathing | 1400 - 1600 | 1300 - 1550 | Smaller downward shift as this mode involves more skeletal atoms. |

| C-H/C-D in-plane bend | 1000 - 1300 | ~800 - 1000 | Moderate downward shift. |

| C-H/C-D out-of-plane bend | 700 - 900 | ~500 - 700 | Moderate downward shift. |

These are approximate ranges based on general principles of vibrational spectroscopy and studies of other deuterated PAHs.[3]

Conclusion

The theoretical study of 9-Methylanthracene-D12 provides valuable insights into the fundamental effects of isotopic substitution on the structural, electronic, and photophysical properties of polycyclic aromatic hydrocarbons. While direct computational data for the deuterated species is not as prevalent as for its hydrogenated counterpart, established quantum chemical methods can reliably predict its properties. The primary effects of deuteration are a significant lowering of C-D vibrational frequencies, a likely increase in fluorescence quantum yield and lifetime, and a subtle but important alteration of the methyl group rotational barrier. These theoretical predictions are crucial for guiding and interpreting experimental studies, particularly in fields such as astrochemistry, materials science, and photochemistry. Future theoretical work could focus on more detailed modeling of the vibronic coupling and non-radiative decay pathways to provide a more quantitative understanding of the photophysics of 9-Methylanthracene-D12.

References

- 1. Page loading... [guidechem.com]

- 2. 9-METHYLANTHRACENE | 779-02-2 [chemicalbook.com]

- 3. [2106.07883] Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C--D Band Strengths of Multi-Deuterated Species [arxiv.org]

- 4. astrobiology.com [astrobiology.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Anthracene, 9-methyl- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: High-Precision Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) Using 9-Methylanthracene-D12 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of 9-Methylanthracene-D12 as an internal standard for the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and related compounds in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

The quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) is critical in environmental monitoring, food safety, and toxicological studies due to their carcinogenic and mutagenic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds. However, variations in sample preparation, injection volume, and instrument response can lead to inaccuracies in quantification.

The use of an internal standard (IS) is a widely accepted method to correct for these variations. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from the target compounds. Isotopically labeled compounds, such as 9-Methylanthracene-D12, are excellent internal standards for GC-MS analysis because they co-elute with their non-labeled counterparts and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio (m/z). This allows for precise correction of analyte losses during sample preparation and instrumental analysis, leading to highly accurate and reproducible results.

Principle of Internal Standard Method

A known and constant amount of the internal standard, 9-Methylanthracene-D12, is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The quantification of the target analytes is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. Any variations during the analytical process will affect both the analyte and the internal standard equally, thus the ratio remains constant, ensuring accurate quantification.

Experimental Protocols

This section details a representative protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment, or food) using 9-Methylanthracene-D12 as an internal standard.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), hexane, acetone (all pesticide residue grade or equivalent)

-

Internal Standard (IS) Stock Solution: 9-Methylanthracene-D12 (100 µg/mL in a suitable solvent like DCM)

-

PAH Calibration Standards: A certified reference mixture of target PAHs (e.g., EPA 16 PAHs) at a concentration of 10 µg/mL.

-

Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.

-

Solid Phase Extraction (SPE) Cartridges: Silica gel, 6 mL, 1 g.

Sample Preparation: Solid Matrix Extraction

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the 9-Methylanthracene-D12 internal standard solution (e.g., 100 µL of a 1 µg/mL working solution to achieve a final concentration of 10 ng/g).

-

Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.

-

Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Solvent Collection: Carefully transfer the supernatant to a clean collection tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

Sample Clean-up: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

-

Elution: Elute the PAHs from the cartridge with 10 mL of a 7:3 (v/v) mixture of hexane and DCM.

-

Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of PAHs. These should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial: 80°C (hold for 2 min), Ramp: 10°C/min to 300°C (hold for 10 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: Representative GC-MS Instrument Parameters.

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. The characteristic ions for 9-Methylanthracene-D12 and representative PAHs are monitored.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 9-Methylanthracene-D12 (IS) | 204 | 202, 200 |

| Naphthalene | 128 | 127, 129 |

| Acenaphthylene | 152 | 151, 153 |

| Acenaphthene | 154 | 153, 152 |

| Fluorene | 166 | 165, 167 |

| Phenanthrene | 178 | 176, 179 |

| Anthracene | 178 | 176, 179 |

| Fluoranthene | 202 | 200, 203 |

| Pyrene | 202 | 200, 203 |

| Benzo[a]anthracene | 228 | 226, 229 |

| Chrysene | 228 | 226, 229 |

| Benzo[b]fluoranthene | 252 | 250, 253 |

| Benzo[k]fluoranthene | 252 | 250, 253 |

| Benzo[a]pyrene | 252 | 250, 253 |

| Indeno[1,2,3-cd]pyrene | 276 | 274, 277 |

| Dibenz[a,h]anthracene | 278 | 276, 279 |

| Benzo[g,h,i]perylene | 276 | 274, 277 |

Table 2: Representative SIM Ions for Target PAHs and 9-Methylanthracene-D12.

Data Presentation and Quantitative Analysis

Calibration

Prepare a series of calibration standards containing the target PAHs at various concentrations (e.g., 1, 5, 10, 50, 100, 200, and 500 ng/mL). Spike each calibration standard with the same constant concentration of 9-Methylanthracene-D12 as the samples (e.g., 50 ng/mL). A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.995 being acceptable.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of PAHs using a deuterated internal standard.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) |

| Naphthalene | 1 - 500 | > 0.998 | 0.5 | 1.5 | 85 - 110 |

| Phenanthrene | 1 - 500 | > 0.999 | 0.2 | 0.6 | 90 - 115 |

| Fluoranthene | 1 - 500 | > 0.999 | 0.2 | 0.6 | 92 - 112 |

| Benzo[a]pyrene | 1 - 500 | > 0.997 | 0.3 | 0.9 | 88 - 108 |

Table 3: Representative Quantitative Performance Data for Selected PAHs.

Visualizations

Experimental Workflow

Caption: General workflow for PAH analysis using 9-Methylanthracene-D12.

Logic of Internal Standard Quantification

Caption: Logic of quantification using an internal standard.

Conclusion

The use of 9-Methylanthracene-D12 as an internal standard provides a robust and reliable method for the quantification of PAHs by GC-MS. Its chemical similarity to the target analytes ensures that it effectively compensates for variations in sample preparation and instrument response. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for accurate and precise analysis of PAHs in various matrices. It is recommended to validate this method for each specific matrix and analytical setup to ensure optimal performance.

Application Notes and Protocols for the Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples Using 9-Methylanthracene-D12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties. Accurate and reliable quantification of PAHs in various environmental matrices such as soil, water, and air is crucial for monitoring pollution and assessing potential risks. This document provides detailed application notes and protocols for the quantification of PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) with 9-Methylanthracene-D12 as an internal standard. The use of a deuterated internal standard like 9-Methylanthracene-D12 is a robust method to compensate for the loss of analytes during sample preparation and analysis, thereby ensuring high accuracy and precision in the results.[1]

Principle of Isotope Dilution using 9-Methylanthracene-D12

The quantification of PAHs is performed using the internal standard method with isotope dilution. A known amount of 9-Methylanthracene-D12, a deuterated analog of a PAH-like compound, is added to the sample at the beginning of the analytical process. It is assumed that 9-Methylanthracene-D12 behaves similarly to the target PAH analytes throughout the extraction, cleanup, and instrumental analysis. Any loss of the target PAHs during these steps will be mirrored by a proportional loss of the 9-Methylanthracene-D12 internal standard. The concentration of each target PAH is then determined by comparing the response of the native analyte to the response of the deuterated internal standard. This method significantly improves the accuracy and reproducibility of the results by correcting for matrix effects and variations in analytical conditions.[1]

Physicochemical Properties of 9-Methylanthracene

| Property | Value |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol |

| Boiling Point | 196-197 °C at 12 mmHg |

| Melting Point | 77-79 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Insoluble in water, soluble in organic solvents like toluene. |

Physicochemical Properties of 9-Methylanthracene-D12

| Property | Value |

| Molecular Formula | C₁₅D₁₂ |

| Molecular Weight | 204.33 g/mol |

| CAS Number | 6406-97-9 |

| Appearance | White to Pale Yellow Solid |

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), hexane, acetone, acetonitrile (pesticide grade or equivalent)

-

Standards: Certified standard solutions of target PAHs, 9-Methylanthracene-D12

-

Reagents: Anhydrous sodium sulfate, silica gel (for cleanup)

-

Apparatus: Gas chromatograph-mass spectrometer (GC-MS), Soxhlet extractor or ultrasonic bath, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) cartridges (e.g., C18), high-volume air sampler with quartz fiber filters and polyurethane foam (PUF) plugs.

Preparation of Standard Solutions

-

Stock Standard Solution: Prepare a stock solution of the target PAHs and a separate stock solution of 9-Methylanthracene-D12 in a suitable solvent (e.g., toluene or a mixture of acetone and hexane) at a concentration of 1000 µg/mL. These solutions should be stored at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentration range for calibration (e.g., 0.05 to 10 µg/mL). Each working standard should contain a constant concentration of the 9-Methylanthracene-D12 internal standard.

Sample Preparation

-

Sample Pre-treatment: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Spiking: Weigh approximately 10 g of the homogenized sample into a beaker and spike with a known amount of the 9-Methylanthracene-D12 internal standard solution. Allow the solvent to evaporate.

-

Extraction:

-

Soxhlet Extraction: Mix the spiked sample with anhydrous sodium sulfate and extract with a 1:1 mixture of hexane and acetone for 16-24 hours.

-

Ultrasonic Extraction: Add a suitable solvent mixture (e.g., 1:1 hexane:acetone) to the sample and sonicate for 15-30 minutes. Repeat the extraction two more times with fresh solvent.

-

-

Concentration: Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup: Pass the concentrated extract through a silica gel column to remove interferences. Elute the PAHs with a suitable solvent mixture (e.g., dichloromethane:hexane).

-

Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL.

-

Sample Collection: Collect a 1 L water sample in a clean, amber glass bottle.

-

Spiking: Add a known amount of the 9-Methylanthracene-D12 internal standard solution to the water sample and mix well.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Transfer the water sample to a separatory funnel and extract three times with dichloromethane (DCM).

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Pass the water sample through the cartridge at a low flow rate. Elute the PAHs from the cartridge with DCM.

-

-

Drying and Concentration: Dry the combined extracts with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

-

Sample Collection: Use a high-volume air sampler to draw a known volume of air (e.g., 300 m³) through a quartz fiber filter (to collect particulate-bound PAHs) and a polyurethane foam (PUF) plug (to trap gas-phase PAHs).[2]

-

Spiking: Spike the filter and PUF plug with the 9-Methylanthracene-D12 internal standard solution.

-

Extraction: Place the filter and PUF plug in a Soxhlet extractor and extract with a suitable solvent (e.g., a mixture of dichloromethane and methanol) for 16-24 hours.[3]

-

Concentration and Cleanup: Concentrate the extract and perform cleanup using a silica gel column as described for soil samples.

-

Final Volume Adjustment: Adjust the final volume of the extract to 1 mL.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and 9-Methylanthracene-D12. The specific ions to be monitored will depend on the target analytes. For 9-Methylanthracene-D12, the molecular ion (m/z 204) and characteristic fragment ions should be monitored.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Presentation

Table 1: Typical Recovery Rates for PAHs in Different Matrices using Deuterated Internal Standards

| Analyte | Soil Recovery (%) | Water Recovery (%) | Air Recovery (%) |

| Naphthalene | 70-110 | 65-105 | 60-100 |

| Acenaphthylene | 75-115 | 70-110 | 65-105 |

| Acenaphthene | 80-120 | 75-115 | 70-110 |

| Fluorene | 85-120 | 80-115 | 75-115 |

| Phenanthrene | 90-120 | 85-115 | 80-115 |

| Anthracene | 90-120 | 85-115 | 80-115 |

| Fluoranthene | 90-120 | 85-115 | 80-115 |

| Pyrene | 90-120 | 85-115 | 80-115 |

| Benzo[a]anthracene | 85-120 | 80-115 | 75-115 |

| Chrysene | 85-120 | 80-115 | 75-115 |

| Benzo[b]fluoranthene | 80-120 | 75-115 | 70-110 |

| Benzo[k]fluoranthene | 80-120 | 75-115 | 70-110 |

| Benzo[a]pyrene | 75-115 | 70-110 | 65-105 |

| Indeno[1,2,3-cd]pyrene | 70-110 | 65-105 | 60-100 |

| Dibenz[a,h]anthracene | 70-110 | 65-105 | 60-100 |

| Benzo[g,h,i]perylene | 70-110 | 65-105 | 60-100 |

Note: These are representative recovery ranges and may vary depending on the specific matrix and experimental conditions.

Table 2: Typical Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs) for PAHs

| Analyte | MDL (µg/kg or µg/L) | MQL (µg/kg or µg/L) |

| Naphthalene | 0.1 | 0.3 |

| Acenaphthylene | 0.1 | 0.3 |

| Acenaphthene | 0.1 | 0.3 |

| Fluorene | 0.1 | 0.3 |

| Phenanthrene | 0.05 | 0.15 |

| Anthracene | 0.05 | 0.15 |

| Fluoranthene | 0.05 | 0.15 |

| Pyrene | 0.05 | 0.15 |

| Benzo[a]anthracene | 0.05 | 0.15 |

| Chrysene | 0.05 | 0.15 |

| Benzo[b]fluoranthene | 0.05 | 0.15 |

| Benzo[k]fluoranthene | 0.05 | 0.15 |

| Benzo[a]pyrene | 0.05 | 0.15 |

| Indeno[1,2,3-cd]pyrene | 0.05 | 0.15 |

| Dibenz[a,h]anthracene | 0.05 | 0.15 |

| Benzo[g,h,i]perylene | 0.05 | 0.15 |

Note: MDLs and MQLs are dependent on the instrument sensitivity and sample matrix.

Mandatory Visualization

References

Application Notes and Protocols for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using 9-Methylanthracene-D12 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed analytical methods for the detection and quantification of Polycyclic Aromatic Hydrocarbons (PAHs), using 9-Methylanthracene-D12 as a deuterated internal standard. The use of an isotopic internal standard is critical for accurate quantification in complex matrices as it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis. 9-Methylanthracene-D12 is an ideal internal standard for its non-labeled analog, 9-Methylanthracene, and other similar PAHs.

The protocols outlined below are tailored for two common, yet challenging, complex matrices: soil/sediment and biological tissue. The methodologies leverage robust extraction techniques—QuEChERS for soil and Pressurized Liquid Extraction (PLE) for tissues—followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of Isotopic Dilution using 9-Methylanthracene-D12

Isotopic dilution is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., 9-Methylanthracene-D12) is added to the sample at the beginning of the preparation process. This "internal standard" is chemically identical to the native analyte (e.g., 9-Methylanthracene) but has a different mass due to the isotopic substitution (Deuterium for Hydrogen). Because they are chemically identical, the internal standard and the native analyte exhibit the same behavior throughout extraction, cleanup, and chromatographic separation. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the native analyte and the deuterated internal standard are easily distinguished by their different masses. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, a precise and accurate quantification can be achieved, regardless of sample loss or matrix effects.

Application Note 1: Analysis of PAHs in Soil using QuEChERS

This protocol details the extraction of PAHs from soil and sediment samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This approach offers high sample throughput with minimal solvent usage.[1]

Experimental Protocol: QuEChERS for Soil

-

Sample Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.[1]

-

Hydration: Weigh 5 g of the sieved soil into a 50 mL centrifuge tube. Add 5 mL of deionized water to the tube. (Note: The soil must be at least 80% hydrated for efficient extraction).[1]

-